molecular formula C25H25FN4O4 B4137992 N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-(4-nitrophenoxy)acetamide

N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-(4-nitrophenoxy)acetamide

Cat. No. B4137992
M. Wt: 464.5 g/mol
InChI Key: UBFOQIYIBDSQKE-UHFFFAOYSA-N
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Description

N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-(4-nitrophenoxy)acetamide, commonly known as Flibanserin, is a drug that has been extensively studied for its potential use in treating female sexual dysfunction (FSD). Flibanserin is a non-hormonal drug that acts on the central nervous system and is believed to enhance sexual desire in women.

Mechanism of Action

Flibanserin acts on the central nervous system by increasing the levels of dopamine and norepinephrine, which are neurotransmitters that are involved in sexual desire. Flibanserin also decreases the levels of serotonin, which is a neurotransmitter that inhibits sexual desire. The exact mechanism of action of Flibanserin is not fully understood, but it is believed to involve the modulation of several neurotransmitters in the brain.
Biochemical and Physiological Effects:
Flibanserin has been shown to increase sexual desire and improve sexual function in women with N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-(4-nitrophenoxy)acetamide. Flibanserin also has several other biochemical and physiological effects, such as increasing heart rate and blood pressure, decreasing cortisol levels, and increasing levels of prolactin and growth hormone.

Advantages and Limitations for Lab Experiments

Flibanserin has several advantages for lab experiments, such as its ability to enhance sexual desire in women and its non-hormonal nature. However, Flibanserin also has several limitations, such as its potential for side effects, its complex mechanism of action, and the need for further research to fully understand its efficacy and safety.

Future Directions

There are several future directions for research on Flibanserin. One direction is to further study the mechanism of action of Flibanserin and its effects on various neurotransmitters in the brain. Another direction is to evaluate the long-term safety and efficacy of Flibanserin in treating N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-(4-nitrophenoxy)acetamide. Additionally, future research could explore the potential use of Flibanserin in treating other conditions, such as depression and anxiety.

Scientific Research Applications

Flibanserin has been studied extensively for its potential use in treating N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-(4-nitrophenoxy)acetamide. N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-(4-nitrophenoxy)acetamide is a condition characterized by a persistent or recurrent inability to attain or maintain sexual arousal or orgasm. Flibanserin is believed to enhance sexual desire by acting on the central nervous system. Several clinical trials have been conducted to evaluate the efficacy and safety of Flibanserin in treating N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-(4-nitrophenoxy)acetamide.

properties

IUPAC Name

N-[4-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]phenyl]-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN4O4/c26-24-4-2-1-3-19(24)17-28-13-15-29(16-14-28)21-7-5-20(6-8-21)27-25(31)18-34-23-11-9-22(10-12-23)30(32)33/h1-12H,13-18H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFOQIYIBDSQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2F)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}-2-(4-nitrophenoxy)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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